molecular formula C19H15ClN6O2S B2747609 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014027-48-5

3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2747609
CAS No.: 1014027-48-5
M. Wt: 426.88
InChI Key: LQSUKWZKZFNKNE-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chlorobenzene core linked to a pyridazine-pyrazole hybrid scaffold. The compound’s structure integrates a sulfonamide group (-SO₂NH₂) at the para position of the benzene ring, which is connected via an amino bridge to a pyridazine ring substituted with a pyrazole moiety. The chlorine substituent at the benzene ring likely enhances lipophilicity and influences electronic properties, while the pyridazine-pyrazole system may contribute to hydrogen-bonding interactions in biological targets. Structural studies of related compounds often employ crystallographic tools such as SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name

3-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-14-3-1-4-17(13-14)29(27,28)25-16-7-5-15(6-8-16)22-18-9-10-19(24-23-18)26-12-2-11-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSUKWZKZFNKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization of a hydrazine derivative with a suitable dicarbonyl compound.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled with an aromatic amine through a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorosulfonic acid for sulfonamide formation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Analog: 4-Fluoro-N-(4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Replacing the chlorine atom with fluorine () results in a compound with distinct electronic and steric properties. However, the decreased polarizability of fluorine could diminish halogen-bonding interactions, a critical factor in target binding. While specific pharmacological data are absent in the provided evidence, such substitutions are known to modulate metabolic stability and bioavailability in sulfonamide derivatives .

Pyrazole-Based Sulfonamide: 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

This compound () replaces the pyridazine ring with a 3-methylpyrazole substituted with a 4-chlorophenyl group. The absence of the pyridazine-amino bridge simplifies the scaffold but introduces a bulky chlorophenyl group, which may enhance hydrophobic interactions while reducing solubility. The methyl group on the pyrazole could sterically hinder rotational freedom, affecting conformational stability. Such structural variations highlight the balance between aromatic stacking (pyridazine vs. pyrazole) and substituent effects in optimizing drug-like properties .

Complex Chromenone-Pyrazolo Pyrimidine Derivatives

describes a structurally intricate analog, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. The chromenone moiety introduces additional hydrogen-bond acceptors and aromatic surface area, likely enhancing target affinity but reducing solubility. This underscores the trade-off between molecular complexity and pharmacokinetic optimization .

Solubility Trends in Pyridazinyl Sulfonamides

references NI-(6-methyl-3-pyridazinyl)sulfanilamide, a simpler analog with a methyl-substituted pyridazine. The chlorine substituent in the target compound increases molecular weight and lipophilicity compared to methyl groups, which may lower aqueous solubility. Halogenated sulfonamides often exhibit higher melting points due to enhanced intermolecular forces, as seen in the 175–178°C melting point of the fluorinated chromenone derivative (). Such data inform formulation strategies for related compounds .

Structural and Methodological Insights

Crystallographic studies of these compounds rely on software suites like SHELX (for refinement) and WinGX/ORTEP-3 (for visualization), which are critical for resolving conformational details and intermolecular interactions (e.g., hydrogen bonds, halogen contacts) . For example, the pyridazine-pyrazole core in the target compound () likely adopts a planar conformation, facilitating π-π stacking in crystal lattices or target binding sites.

Biological Activity

3-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, identified by its CAS number 1019105-31-7, is a sulfonamide derivative with potential therapeutic applications. This compound's biological activity has been explored in various studies, particularly concerning its antibacterial and antitumor properties. This article compiles and analyzes the current understanding of its biological activity, supported by data tables and relevant case studies.

The compound's molecular formula is C20H15ClN6OC_{20}H_{15}ClN_6O, with a molecular weight of 390.8 g/mol. The structure includes a sulfonamide group, which is known for its biological significance.

PropertyValue
Molecular FormulaC20H15ClN6O
Molecular Weight390.8 g/mol
CAS Number1019105-31-7

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Sulfonamides generally function by inhibiting bacterial folic acid synthesis, thus exhibiting antibacterial properties. Additionally, compounds containing pyrazole and pyridazine moieties have been studied for their roles in cancer therapy, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Antibacterial Activity

Several studies have assessed the antibacterial efficacy of sulfonamide derivatives, including the compound . Research indicates that it exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against common pathogens:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is crucial for developing new antibiotics amid rising resistance levels.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Studies suggest that it may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In vitro studies were conducted using human cancer cell lines to determine the cytotoxic effects of the compound:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The IC50 values indicate that the compound demonstrates promising antitumor activity, particularly against MCF-7 cells, suggesting a potential role in breast cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole and pyridazine rings can significantly impact the biological activity of sulfonamide derivatives. For instance, substituents on these moieties can enhance or diminish antibacterial and antitumor effects.

Key Findings:

  • Pyrazole Substituents : Variations in the substituent groups on the pyrazole ring can lead to increased potency against specific bacterial strains.
  • Pyridazine Modifications : Alterations in the pyridazine structure have been linked to improved cytotoxicity in cancer cells.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. For example, pyridazine and pyrazole moieties are constructed separately before being linked via amide or sulfonamide bonds. Controlled conditions (e.g., solvent choice, temperature) and catalysts (e.g., Pd for cross-couplings) are critical for yield optimization. Analytical techniques like NMR and mass spectrometry (MS) confirm intermediate and final product purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

X-ray crystallography (using software like APEX2 and SAINT) resolves its 3D structure, while NMR (¹H/¹³C) and high-resolution MS validate molecular composition. PubChem provides computed structural data (InChI, SMILES) for cross-verification .

Q. What functional groups are critical for its reactivity and biological activity?

The chloro-substituted benzene, sulfonamide group, and pyridazine-pyrazole scaffold are key. The sulfonamide moiety enhances solubility and target binding, while the chloro group influences electronic properties and stability .

Advanced Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Design of Experiments (DoE) and flow chemistry improve reproducibility and efficiency. For instance, continuous-flow reactors enable precise control of temperature and residence time, reducing side reactions. Statistical modeling (e.g., response surface methodology) identifies optimal parameters like catalyst loading and solvent ratios .

Q. What methodologies assess its biological activity in target validation studies?

In vitro assays (e.g., enzyme inhibition, cell viability) are paired with structural analysis (e.g., X-ray crystallography of protein-ligand complexes) to determine binding modes. Dose-response curves and IC₅₀ values quantify potency, while SAR studies compare analogs with varied substituents .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or impurities. Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR, ITC) validate results. Structural analogs with modified substituents help isolate activity drivers .

Q. What computational tools predict its pharmacokinetic and toxicity profiles?

Molecular docking (AutoDock, Schrödinger) models target interactions, while QSAR predicts ADMET properties. PubChem’s cheminformatics tools generate bioavailability radar plots and toxicity risk scores .

Q. How can solubility and stability be enhanced for in vivo studies?

Co-solvents (e.g., PEG 400), salt formation, or prodrug strategies improve aqueous solubility. Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding formulation adjustments (e.g., lyophilization, nanoemulsions) .

Q. What strategies identify and characterize its metabolites?

LC-MS/MS with deuterated analogs traces metabolic pathways. Microsomal incubations (human liver microsomes) and HRMS detect phase I/II metabolites. Stable isotope labeling (e.g., ²H, ¹³C) aids structural elucidation .

Q. How are structure-activity relationships (SAR) developed for this compound?

Systematic substitution of functional groups (e.g., replacing chloro with fluoro, modifying pyrazole substituents) clarifies activity contributions. Free-energy perturbation (FEP) calculations quantify binding affinity changes, while crystallographic data validate hypotheses .

Tables for Key Data

Property Method/Technique Reference
Synthetic Yield OptimizationDoE, Flow Chemistry
Structural ElucidationX-ray Crystallography, NMR, HRMS
Biological ActivityEnzyme Assays, SPR, ITC
Metabolic StabilityLC-MS/MS, Microsomal Incubations

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